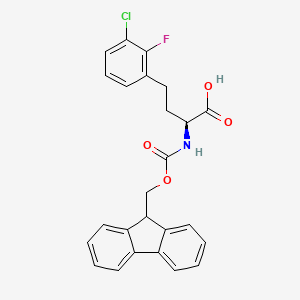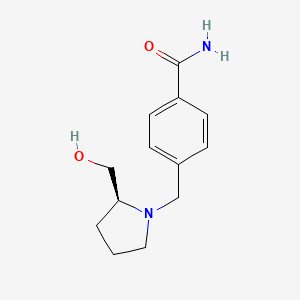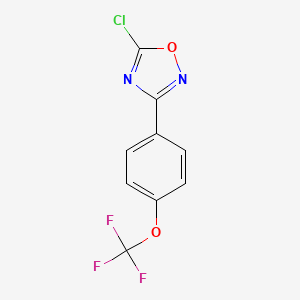
N-(5-bromo-2-methylphenyl)-3-(1H-pyrazol-1-yl)propanamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(5-bromo-2-methylphenyl)-3-(1H-pyrazol-1-yl)propanamide is a chemical compound that has garnered interest in various scientific fields due to its unique structure and potential applications. This compound is characterized by the presence of a bromine atom, a methyl group attached to a phenyl ring, and a pyrazole ring connected to a propanamide chain.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of N-(5-bromo-2-methylphenyl)-3-(1H-pyrazol-1-yl)propanamide typically involves the following steps:
Bromination: The starting material, 2-methylphenyl, undergoes bromination to introduce the bromine atom at the 5-position.
Formation of Pyrazole Ring: The brominated intermediate is then reacted with hydrazine to form the pyrazole ring.
Amidation: The final step involves the reaction of the pyrazole intermediate with propanoyl chloride to form the propanamide chain.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions such as temperature, pressure, and the use of catalysts to increase yield and purity.
化学反应分析
Types of Reactions
N-(5-bromo-2-methylphenyl)-3-(1H-pyrazol-1-yl)propanamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups.
Reduction: Reduction reactions can be used to modify the pyrazole ring or the propanamide chain.
Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Nucleophiles like amines, thiols, and alkoxides can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can lead to the formation of carboxylic acids or ketones, while substitution reactions can yield a variety of functionalized derivatives.
科学研究应用
N-(5-bromo-2-methylphenyl)-3-(1H-pyrazol-1-yl)propanamide has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the development of new materials and as a precursor in various chemical processes.
作用机制
The mechanism of action of N-(5-bromo-2-methylphenyl)-3-(1H-pyrazol-1-yl)propanamide involves its interaction with specific molecular targets. The bromine atom and the pyrazole ring play crucial roles in its binding affinity and activity. The compound can modulate various biochemical pathways, leading to its observed effects.
相似化合物的比较
Similar Compounds
- N-(5-chloro-2-methylphenyl)-3-(1H-pyrazol-1-yl)propanamide
- N-(5-fluoro-2-methylphenyl)-3-(1H-pyrazol-1-yl)propanamide
- N-(5-iodo-2-methylphenyl)-3-(1H-pyrazol-1-yl)propanamide
Uniqueness
N-(5-bromo-2-methylphenyl)-3-(1H-pyrazol-1-yl)propanamide is unique due to the presence of the bromine atom, which imparts distinct chemical and biological properties compared to its chloro, fluoro, and iodo analogs. The bromine atom can influence the compound’s reactivity, binding affinity, and overall stability.
属性
分子式 |
C13H14BrN3O |
|---|---|
分子量 |
308.17 g/mol |
IUPAC 名称 |
N-(5-bromo-2-methylphenyl)-3-pyrazol-1-ylpropanamide |
InChI |
InChI=1S/C13H14BrN3O/c1-10-3-4-11(14)9-12(10)16-13(18)5-8-17-7-2-6-15-17/h2-4,6-7,9H,5,8H2,1H3,(H,16,18) |
InChI 键 |
PHQSPPBJJJAQEF-UHFFFAOYSA-N |
规范 SMILES |
CC1=C(C=C(C=C1)Br)NC(=O)CCN2C=CC=N2 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


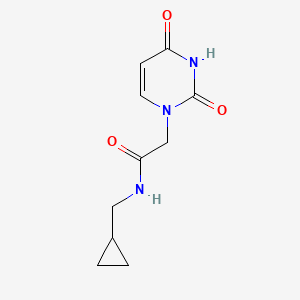


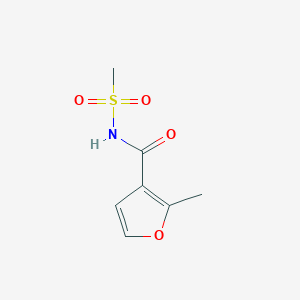

![2-(Bicyclo[2.2.1]heptan-1-yl)acetaldehyde](/img/structure/B14902428.png)

![(S)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-2-(3-fluorobicyclo[1.1.1]pentan-1-yl)acetic acid](/img/structure/B14902445.png)
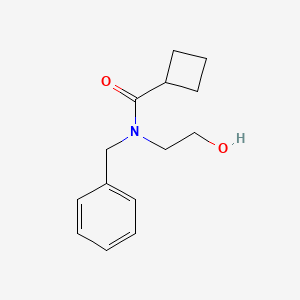
![3-hydroxy-N-[4-(naphthalen-1-ylamino)-4-oxobutyl]quinoxaline-1(2H)-carboxamide](/img/structure/B14902461.png)

